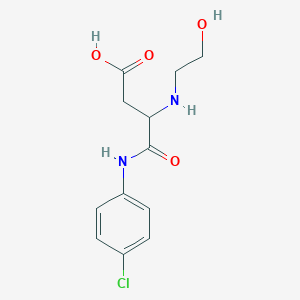

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

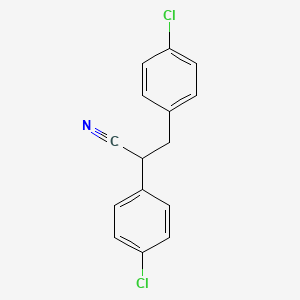

“N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine” is a complex organic compound. It contains an asparagine amino acid, a 4-chlorophenyl group, and a 2-hydroxyethyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the asparagine amino acid with the 4-chlorophenyl and 2-hydroxyethyl groups. This could potentially be achieved through methods such as amide bond formation or nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The asparagine amino acid would likely form the core of the molecule, with the 4-chlorophenyl and 2-hydroxyethyl groups attached to the nitrogen atoms .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group in the asparagine could potentially undergo hydrolysis or condensation reactions. The 4-chlorophenyl group could participate in electrophilic aromatic substitution reactions, and the 2-hydroxyethyl group could undergo reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and alcohol groups would likely make the compound soluble in polar solvents .Scientific Research Applications

Asparagine Transamination in Arabidopsis

Asparagine (Asn) plays a crucial role in nitrogen transport and storage in higher plants. The enzyme serine:glyoxylate aminotransferase, acting as an asparagine aminotransferase in Arabidopsis, facilitates the metabolism of Asn through transamination. The product of this transamination, alpha-ketosuccinamate, can be hydrolyzed by omega-amidase into oxaloacetate and ammonia, highlighting a metabolic pathway linked to nitrogen management in plants (Zhang & Marsolais, 2014).

Polypeptide Synthesis Using Activated Urethane Derivatives

A method for synthesizing polypeptides from N-phenoxycarbonyl derivatives of α-amino acids, including asparagine, employs diphenyl carbonate for N-carbamylation. This approach provides an efficient synthetic route to hydrophilic polypeptides, showcasing the versatility of asparagine derivatives in polymer chemistry (Yamada et al., 2014).

Peptide Syntheses with Asparagine Esters

The utilization of asparagine esters in peptide synthesis demonstrates the chemical flexibility and application of asparagine derivatives in creating specific peptide sequences, which are crucial for various biochemical studies and therapeutic applications (Stewart, 1967).

Acrylamide Formation in Food Processing

Research on the chemistry and biochemistry of acrylamide formation, especially from asparagine, highlights its significance in food science. Understanding acrylamide's formation mechanisms during food processing, where asparagine plays a critical role, is essential for developing strategies to reduce acrylamide levels in foods, thus improving food safety (Friedman, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-chloroanilino)-3-(2-hydroxyethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c13-8-1-3-9(4-2-8)15-12(19)10(7-11(17)18)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBNMONTWMPKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)NCCO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)